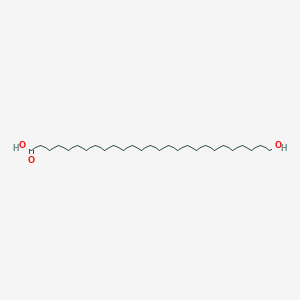
27-Hydroxyheptacosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omega-Hydroxyheptacosanoic acid: is a type of omega-hydroxy fatty acid, specifically a heptacosanoic acid substituted by a hydroxy group at position 27 . This compound is part of a broader class of naturally occurring straight-chain aliphatic organic acids with a carboxyl group at position 1 and a hydroxyl group at the terminal position . Omega-hydroxy fatty acids are significant due to their unique structural properties and their roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of omega-hydroxyheptacosanoic acid typically involves the hydroxylation of heptacosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents to introduce the hydroxy group at the desired position .
Industrial Production Methods: Industrial production of omega-hydroxy fatty acids, including omega-hydroxyheptacosanoic acid, often involves biotechnological approaches. Recombinant Escherichia coli has been engineered to produce these fatty acids with high yield and productivity. This involves the design and engineering of biosynthetic pathways, enzyme engineering to enhance stability and activity, and increasing the tolerance of E. coli to the toxic effects of fatty acids .
Chemical Reactions Analysis
Types of Reactions: Omega-hydroxyheptacosanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Depending on the substituent introduced, various functionalized derivatives can be formed.
Scientific Research Applications
Omega-hydroxyheptacosanoic acid has several applications in scientific research, including:
Chemistry:
Biology:
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects .
Industry:
Mechanism of Action
The mechanism of action of omega-hydroxyheptacosanoic acid involves its interaction with various molecular targets and pathways. The hydroxy group at the terminal position allows it to participate in hydrogen bonding and other interactions with biomolecules. This can influence membrane fluidity, signaling pathways, and enzyme activities .
Comparison with Similar Compounds
Omega-Hydroxycaprylic Acid: Another omega-hydroxy fatty acid with a shorter carbon chain.
Omega-Hydroxyarachidonic Acid: A polyunsaturated omega-hydroxy fatty acid involved in various physiological processes.
Uniqueness: Omega-hydroxyheptacosanoic acid is unique due to its long carbon chain and the specific position of the hydroxy group. This gives it distinct physical and chemical properties compared to shorter-chain omega-hydroxy fatty acids .
Conclusion
Omega-hydroxyheptacosanoic acid is a versatile compound with significant applications in various fields of science and industry. Its unique structural properties and reactivity make it a valuable subject of study for researchers and industrial applications alike.
Properties
Molecular Formula |
C27H54O3 |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
27-hydroxyheptacosanoic acid |
InChI |
InChI=1S/C27H54O3/c28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)30/h28H,1-26H2,(H,29,30) |
InChI Key |
FFLUQSARYRXOAS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCCCO)CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















